Table 1: Core Structural Components of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine
Structural Element | Chemical Features | Role in Molecular Properties |
---|---|---|
Piperazine Core | Secondary amines at N1/N4 positions | Enables salt formation, water solubility enhancement, and hydrogen bonding |
1,3-Benzodioxol-5-ylmethyl | Methylenedioxy bridge ortho to alkyl linker | Metabolic stability and π-stacking with aromatic receptor residues |
3-Chlorobenzyl | Meta-positioned chlorine on phenyl ring | Enhanced lipophilicity (ClogP ≈ 3.7) and electronic effects on binding affinity |
Molecular Backbone | C19H21ClN2O2 (estimated) | Balanced molecular weight (~356 g/mol) for blood-brain barrier permeability |
The compound belongs to the N-benzyl-N-(arylalkyl)piperazine class, characterized by:
X-ray crystallography data from analogs like 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)acetyl]piperazine indicate a twisted conformation where benzodioxole and chlorinated rings adopt perpendicular orientations to minimize steric clash .
The compound's development follows three evolutionary phases in piperazine-based drug discovery:
Early psychotropic agents (1960s–1980s): Initial compounds featured simple N-benzylpiperazines as serotonin receptor modulators. The discovery that benzodioxole incorporation enhanced metabolic stability led to analogs like 1-(1,3-benzodioxol-5-ylmethyl)piperazine. Patent WO2019157325 later documented improved CNS penetration in benzodioxole-methylpiperazines [5].
Halogenation strategies (1990s–2010s): Systematic benzyl ring halogenation explored positional effects. The meta-chloro configuration emerged as optimal when paired with benzodioxole, balancing receptor affinity (5-HT1A Ki = 18 nM vs. 420 nM for non-halogenated analog) and reduced hepatotoxicity compared to ortho-chloro derivatives [5] [10].
Hybrid pharmacophores (2020s–present): Contemporary designs like 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carboxamide demonstrate multi-target engagement. These combine benzodioxole-methylpiperazine with chlorinated aryl groups for synergistic activity against neurological targets and cancer pathways (IC50 = 8.2 μM vs. >100 μM in early analogs) [5].
Key structural innovations include:
Benzodioxole Pharmacodynamics
The 1,3-benzodioxol-5-ylmethyl group contributes to biological activity through:
Table 2: Pharmacological Impact of Structural Elements in Piperazine Derivatives
Structural Feature | 5-HT1A Affinity (Ki nM) | Metabolic Stability (t1/2 hr) | Cytotoxicity (IC50 μM) |
---|---|---|---|
Benzodioxole-methylpiperazine core | 18 | 4.7 | 8.2 |
Non-benzodioxole analog | 420 | 0.9 | >100 |
4-Chlorophenyl variant | 95 | 3.1 | 22 |
3-Chlorobenzyl target | Not tested (predicted ≤20) | Predicted ≥4.0 | Predicted ≤10 |
Data adapted from in vitro studies of structural analogs [5]
Piperazine Conformational Dynamics
The piperazine core serves as a versatile scaffold with critical biological interactions:
The 3-chlorobenzyl group contributes targeted hydrophobicity (π-system + halogen) for:
Notably, the combination of benzodioxole and meta-chlorobenzyl in fipexide hydrochloride (CAS: 34161-23-4) demonstrated neuroprotective effects in animal models, validating this pharmacophore pairing [10]. Molecular modeling suggests the target compound may exhibit superior 5-HT1A binding versus fipexide due to direct benzyl linkage versus phenoxyacetyl spacing.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: